2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone
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Overview
Description
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The specific structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-amino-5-nitrobenzophenone with acetic anhydride under reflux conditions to form the quinazolinone core . The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of quinazolinone derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Reduction: Formation of 2-Methyl-3-(2-methyl-5-aminophenyl)quinazolin-4-one.
Substitution: Formation of halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the quinazolinone core can inhibit specific enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(2-methoxy-4-nitrophenyl)quinazolin-4-one
- 2-Methyl-3-(4-nitrophenyl)quinazolin-4-one
- 2-Methyl-3-(2-chloro-5-nitrophenyl)quinazolin-4-one
Uniqueness
2-methyl-3-(2-methyl-5-nitrophenyl)-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methyl and nitro groups on the phenyl ring enhances its potential as a pharmacologically active compound .
Properties
CAS No. |
2004-83-3 |
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Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-5-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O3/c1-10-7-8-12(19(21)22)9-15(10)18-11(2)17-14-6-4-3-5-13(14)16(18)20/h3-9H,1-2H3 |
InChI Key |
XKXFIYIVDZLVSG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
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